molecular formula C4H5Cl3O3 B14610250 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- CAS No. 60565-61-9

1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl-

Cat. No.: B14610250
CAS No.: 60565-61-9
M. Wt: 207.43 g/mol
InChI Key: QGPJZSWOQORNCU-UHFFFAOYSA-N
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Description

1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials. The reaction is monitored using advanced analytical techniques to maintain the desired reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity is exploited in different applications, including drug development and chemical synthesis. The trichloromethyl group also contributes to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediol:

    2,2,2-Trichloroethanol: Contains the trichloromethyl group but lacks the oxirane ring.

    1,2-Epoxypropane: Contains an oxirane ring but lacks the trichloromethyl group.

Uniqueness

1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is unique due to the presence of both the trichloromethyl group and the oxirane ring

Properties

CAS No.

60565-61-9

Molecular Formula

C4H5Cl3O3

Molecular Weight

207.43 g/mol

IUPAC Name

2,2,2-trichloro-1-(oxiran-2-yl)ethane-1,1-diol

InChI

InChI=1S/C4H5Cl3O3/c5-4(6,7)3(8,9)2-1-10-2/h2,8-9H,1H2

InChI Key

QGPJZSWOQORNCU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(C(Cl)(Cl)Cl)(O)O

Origin of Product

United States

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